4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide
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Overview
Description
4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide is a complex organic compound that features a methoxyphenyl group and two pyridine rings attached to a central pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and ensuring the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylphenyl derivatives, while reduction of the pyridine rings can produce piperidine analogs .
Scientific Research Applications
4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with a methoxyphenyl group, known for its psychoactive properties.
Methedrone: A synthetic cathinone with structural similarities, used recreationally.
4-Methoxyphenylacetylene: Used in organic synthesis for the preparation of various derivatives.
Uniqueness
4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide is unique due to its combination of a methoxyphenyl group and two pyridine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
89972-80-5 |
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Molecular Formula |
C22H18BrN3O |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide |
InChI |
InChI=1S/C22H17N3O.BrH/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20;/h2-15H,1H3;1H |
InChI Key |
FOVASNPXEPSLKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.Br |
Origin of Product |
United States |
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